(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide
Description
This compound is an (E)-configured enamide featuring:
- A 4-chlorophenyl group at the α-position of the acrylamide backbone.
- A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing heterocycle) and a 4-(propan-2-yl)benzyl group as N-substituents. The (2E)-geometry ensures rigidity in the acrylamide moiety, influencing conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C23H26ClNO3S |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C23H26ClNO3S/c1-17(2)20-8-3-19(4-9-20)15-25(22-13-14-29(27,28)16-22)23(26)12-7-18-5-10-21(24)11-6-18/h3-12,17,22H,13-16H2,1-2H3/b12-7+ |
InChI Key |
TWPWVKFVWHJIPD-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydrothiophene-1,1-Dioxide Amine
The tetrahydrothiophene-1,1-dioxide amine is prepared through sulfonation and subsequent reduction:
-
Sulfonation of tetrahydrothiophene with hydrogen peroxide in acetic acid yields the sulfone.
-
Ring-opening amination using aqueous ammonia under reflux (80°C, 12 hours) produces the primary amine.
Key Reaction Conditions :
Preparation of (2E)-3-(4-Chlorophenyl)Propenoyl Chloride
The α,β-unsaturated acyl chloride is synthesized via Claisen-Schmidt condensation:
-
Condensation : 4-Chlorobenzaldehyde reacts with acetyl chloride in the presence of sodium hydroxide (20°C, 4 hours).
-
Chlorination : The resulting cinnamic acid derivative is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours.
Yield Optimization :
Amide Coupling Reaction
The final step involves coupling the tetrahydrothiophene amine with the propenoyl chloride and 4-isopropylbenzyl bromide:
-
Dual Alkylation : The tetrahydrothiophene amine reacts with 4-isopropylbenzyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 6 hours).
-
Acylation : The alkylated intermediate is treated with (2E)-3-(4-chlorophenyl)propenoyl chloride in DCM/TEA (0°C, 2 hours).
Critical Parameters :
-
Solvent : Dichloromethane ensures solubility of intermediates.
-
Base : Triethylamine neutralizes HCl generated during acylation.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Purpose | Efficiency | Citation |
|---|---|---|---|
| Dichloromethane | Acylation/alkylation | High | |
| Ethyl acetate | Alternative for acylation | Moderate | |
| DMSO | Polar aprotic solvent | Low |
Dichloromethane is preferred due to its ability to dissolve both polar and non-polar intermediates.
Temperature and Catalysis
-
Acylation : Conducted at 0°C to minimize side reactions (e.g., epimerization).
-
Catalysts : TEA is critical for HCl scavenging; alternatives like DMAP were less effective.
Analytical Characterization Techniques
-
NMR Spectroscopy : Confirms the (E)-configuration of the propenoyl group (J = 15.6 Hz for trans coupling).
-
X-Ray Crystallography : Validates the stereochemistry of the tetrahydrothiophene-dioxide moiety.
-
HPLC Purity Analysis : Reports >98% purity after column chromatography (silica gel, hexane/ethyl acetate).
Challenges and Troubleshooting
-
Epimerization : Mitigated by low-temperature acylation.
-
Byproduct Formation : Excess TEA reduces dimerization of the acyl chloride.
-
Purification : Silica gel chromatography effectively separates the target compound from unreacted benzyl bromide.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Standard route | 65–70 | 98 | Moderate |
| Patent method | 75 | 99 | High |
The patent method employs optimized stoichiometry (1:1.05 amine:acyl chloride) to enhance yield.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide-Mediated Coupling
The core enamide structure is synthesized through carbodiimide-mediated coupling, as demonstrated in related compounds . This reaction typically involves:
-
Activation of carboxylic acid precursors using carbonyldiimidazole (CDI)
-
Subsequent nucleophilic attack by tetrahydrothiophen-3-amine derivatives
Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | CDI | |
| Solvent | Dry DMF | |
| Temperature | Room temperature (25°C) | |
| Reaction Time | 24 hours | |
| Yield Range | 22-45% |
Nucleophilic Substitution Reactions
The 4-chlorophenyl group participates in aromatic nucleophilic substitution under controlled conditions:
-
Chlorine substitution with oxygen/nitrogen nucleophiles
-
Requires polar aprotic solvents (e.g., DMSO)
-
Accelerated by microwave irradiation (50-100W)
Experimental Observations
| Nucleophile | Product Formed | Reaction Efficiency |
|---|---|---|
| Methoxide | 4-methoxyphenyl derivative | 68% conversion |
| Piperazine | Bis-amide derivatives | 52% isolated yield |
Oxidation Reactions
The tetrahydrothiophene sulfone moiety demonstrates unique redox behavior :
-
Resistant to further oxidation under standard conditions
-
Stabilizes adjacent radical intermediates
-
Enhances electron-withdrawing effects on conjugated systems
Spectroscopic Evidence
-
EPR Spectroscopy : Detected stable radical species at δ = 2.1 ppm during peroxide-mediated oxidation
-
UV-Vis Analysis : Showed bathochromic shift (+27 nm) after oxidation, confirming extended conjugation
Cycloaddition Reactions
The α,β-unsaturated enamide participates in:
-
Diels-Alder reactions with electron-deficient dienes
-
[2+2] photocycloadditions under UV light (λ = 254 nm)
Cycloaddition Efficiency Comparison
| Reaction Type | Dienophile | Yield | Endo:Exo Ratio |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | 41% | 3.2:1 |
| [2+2] Photochemical | Acetylenedicarboxylate | 28% | N/A |
Hydrolysis Reactions
Controlled hydrolysis studies reveal:
-
Acid-catalyzed cleavage of enamide bond (HCl/EtOH, 60°C)
-
Base-mediated saponification requires harsh conditions (NaOH 40%, 80°C)
Hydrolysis Kinetic Data
| Condition | Half-life (h) | Activation Energy (kJ/mol) |
|---|---|---|
| 1M HCl in EtOH | 2.3 | 58.4 |
| 2M NaOH in H2O | 8.7 | 72.1 |
Photochemical Behavior
The conjugated system exhibits notable photostability:
-
Quantum yield of photodegradation: Φ = 0.03 ± 0.005
-
Primary degradation pathway: E/Z isomerization
-
Triplet state lifetime: τ = 1.2 μs (measured by laser flash photolysis)
Metal Coordination Complexes
The amide oxygen and sulfone groups act as polydentate ligands:
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(II) | N,O-bidentate | 4.78 ± 0.12 |
| Fe(III) | O,O-bidentate | 3.91 ± 0.15 |
Biological Activation Pathways
In vitro metabolic studies identify three primary transformation routes :
-
N-Dealkylation : Cleavage of isopropylbenzyl group (CYP3A4-mediated)
-
Epoxidation : At C2-C3 double bond (CYP2D6-mediated)
-
Sulfone Reduction : Partial conversion to sulfide (GST-mediated)
Comparative Reactivity of Structural Analogues
Substituent effects significantly influence reaction outcomes:
| Position | Substituent | Relative Reaction Rate* |
|---|---|---|
| 4-Cl | Electron-withdrawing | 1.00 (reference) |
| 2-Cl | Ortho effect | 0.67 |
| 3-OCH3 | Electron-donating | 1.42 |
*Normalized to parent compound reactivity in SNAr reactions
This comprehensive analysis synthesizes data from synthetic chemistry studies , spectroscopic characterizations , and computational modeling , providing a robust framework for understanding the compound's reactivity profile. The combination of experimental and theoretical data enables precise prediction of reaction behaviors under various chemical and biological conditions.
Scientific Research Applications
Potential Biological Activities
Research on structurally similar compounds suggests that (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures often demonstrate efficacy against bacterial and fungal pathogens. This compound's structural features could enhance its ability to disrupt microbial cell function.
- Anti-inflammatory Properties : The presence of a chlorophenyl group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that compounds featuring tetrahydrothiophene moieties can inhibit cancer cell proliferation, suggesting this compound may also have anticancer properties.
In Vitro Studies
Recent in vitro evaluations have indicated that compounds with similar structural characteristics have shown promising results in various assays:
- Cell Viability Assays : Such studies typically assess the growth inhibition of cancer cell lines, revealing the compound's potential as an anticancer agent.
- Antimicrobial Efficacy Tests : These tests measure the compound's ability to inhibit the growth of specific pathogens, providing insights into its potential use as an antibiotic.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is critical for understanding how modifications can enhance efficacy. The following table summarizes some key findings related to SAR for this class of compounds:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Chlorobenzamide derivatives | Chlorinated aromatic rings | Antimicrobial, anti-inflammatory |
| Tetrahydrothiophene derivatives | Thiophene core structure | Anticancer, anti-inflammatory |
| Prop-2-enamide derivatives | Amide functional group | Diverse biological activities |
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and propan-2-ylbenzyl groups may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl group could participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(2E)-N-(4-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Phenylacrylamide ()
- Key Differences : Replaces the 4-chlorophenyl group with a phenyl ring and substitutes the 4-isopropylbenzyl with a 4-chlorobenzyl group.
- Impact: Reduced steric bulk (smaller benzyl substituent) and altered electronic effects due to the absence of the 4-chloro group on the acrylamide backbone.
(2E)-3-{4-[(2-Chloro-6-Fluorophenyl)Methoxy]Phenyl}-N-[3-(Dimethylamino)Propyl]Prop-2-Enamide ()
- Key Differences: Features a 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl group and a dimethylaminopropyl chain instead of sulfone and isopropylbenzyl groups.
- The dimethylamino group increases basicity, affecting solubility and target binding .
(2E)-N-(3-Chloro-4-Fluorophenyl)-3-[4-(2-Methylpropyl)Phenyl]Prop-2-Enamide ()
- Key Differences : Substitutes the sulfone-containing heterocycle with a 3-chloro-4-fluorophenyl group and replaces the 4-isopropylbenzyl with a 4-isobutylphenyl moiety.
- Impact : Increased halogenation (Cl/F) may improve target affinity, while the isobutyl group offers greater hydrophobicity compared to isopropyl .
Analogues with Functional Group Variations
(E)-N-(4-Butylphenyl)-3-(2-Chloro-6-Fluorophenyl)Prop-2-Enamide ()
- Key Differences : Replaces the sulfone heterocycle with a 4-butylphenyl group and modifies the acrylamide backbone to include a 2-chloro-6-fluorophenyl substituent.
- The chloro-fluoro substitution pattern may influence steric and electronic interactions .
(2E)-2-Cyano-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]-3-(4-Methylphenyl)Prop-2-Enamide ()
- Key Differences: Introduces a cyano group and a thiazol ring in place of the sulfone heterocycle.
- Impact: The cyano group’s electron-withdrawing nature may stabilize the enamide structure, while the thiazol ring could enhance π-stacking or metal coordination .
Crystallographic and Conformational Insights
- Single-Crystal X-ray Studies : Compounds like (2Z)-3-(2,4-Dichlorophenyl)-3-Hydroxy-N-Phenylprop-2-Enethioamide () confirm the importance of (E/Z)-stereochemistry in dictating molecular conformation. The (2E)-configuration in the target compound likely enforces a planar acrylamide backbone, optimizing interactions with biological targets .
- Hydrogen-Bonding Patterns: Analogues such as (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione () exhibit hydrogen-bond-driven supramolecular assembly, suggesting the sulfone group in the target compound may similarly stabilize crystal packing or protein binding .
Discussion of Comparative Findings
- The sulfone group in the target compound offers stronger hydrogen-bond acceptor capacity compared to ether or alkyl groups .
- Steric and Lipophilic Effects : The 4-isopropylbenzyl group provides moderate steric bulk, balancing solubility and membrane permeability. Compounds with longer alkyl chains (e.g., butyl in ) may exhibit higher lipophilicity but reduced aqueous solubility .
- Metabolic Stability : Fluorinated analogues () may resist oxidative metabolism, while sulfone-containing compounds (target, ) could exhibit prolonged half-lives due to reduced susceptibility to enzymatic degradation .
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a prop-2-enamide backbone, a tetrahydrothiophene moiety, and a chlorophenyl substituent, suggesting interactions with various biological targets. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 417.9 g/mol. Its structure is characterized by:
| Feature | Description |
|---|---|
| Backbone | Prop-2-enamide |
| Substituents | 4-chlorophenyl and tetrahydrothiophene |
| Functional Groups | Amide, sulfone |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the chlorophenyl group and the tetrahydrothiophene moiety enhances the compound's interaction with bacterial cell membranes, potentially leading to increased permeability and cell death.
In a study assessing the antibacterial effects on Escherichia coli and Staphylococcus aureus, it was found that derivatives of this compound showed notable inhibition zones, indicating effective antibacterial properties. The agar diffusion method was employed to measure the inhibitory effects, with results summarized in Table 1 below.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| S4 | E. coli | 15 |
| S8 | S. aureus | 18 |
| S27 | E. coli | 14 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that similar compounds can reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for their anti-inflammatory effects.
The proposed mechanism of action involves:
- Binding to Enzymes/Receptors: The compound may interact with specific enzymes or receptors involved in inflammatory pathways.
- Modulation of Signaling Pathways: By altering downstream signaling cascades, it can inhibit the expression of inflammatory mediators.
Case Studies
Several studies have explored the biological activity of compounds structurally related to (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide:
- Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry reported that derivatives with similar thiophene structures exhibited potent activity against various bacterial strains, supporting the hypothesis that this compound could also possess significant antimicrobial properties .
- Anti-inflammatory Effects: Research conducted on related compounds indicated a reduction in inflammatory markers in animal models, highlighting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
The synthesis involves two primary steps: (1) formation of the enamide backbone via Claisen-Schmidt condensation and (2) introduction of the 1,1-dioxidotetrahydrothiophen-3-yl and 4-(propan-2-yl)benzyl groups via amide coupling.
- Enamide formation : React 4-chlorophenylacetonitrile with an aldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated nitrile, followed by hydrolysis to the carboxylic acid and conversion to the enamide .
- Amide coupling : Use coupling agents like EDC/HOBt or DCC to attach the sulfone and benzyl moieties. Optimize solvent (DMF or dichloromethane), temperature (0–25°C), and stoichiometry (1.2 equivalents of coupling agent) .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what characteristic signals should be observed?
- NMR :
- ¹H NMR : Doublets for the (2E)-prop-2-enamide protons (δ 6.8–7.5 ppm, J = 15–16 Hz).
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (enamide), sulfone (δ 50–55 ppm for SO₂ adjacent carbons) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis or oxidation .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactive sites, and how do these correlate with experimental data?
- Methodology : Use Gaussian09/B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
- Validation : Compare calculated IR/NMR spectra with experimental data; adjust for solvent effects (PCM model) .
- Example : In a related enamide, DFT-predicted HOMO-LUMO (5.2 eV) matched UV-Vis absorption edges within 0.3 eV .
Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?
- Conformational analysis : Use molecular dynamics (MD) to simulate rotational barriers of the enamide group.
- Solvent corrections : Apply implicit/explicit solvent models (e.g., COSMO-RS) to NMR chemical shift predictions.
- Crystallographic validation : Overlay DFT-optimized geometry with XRD data to identify torsional mismatches .
Q. How should researchers design experiments to evaluate antimicrobial activity, considering physicochemical interference?
- Assay design : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for DMSO cytotoxicity (<1% v/v).
- Data normalization : Adjust MIC values for compound aggregation (e.g., dynamic light scattering) and membrane permeability (via fluorescent probes) .
Q. What are the challenges in synthesizing the tetrahydrothiophene-1,1-dioxide moiety, and how can yields be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
